3-Fluoropropyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropropyl methyl carbonate is an organic compound with the molecular formula C5H9FO3. It is a partially fluorinated derivative of methyl propyl carbonate and is known for its unique physical and chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Fluoropropyl methyl carbonate typically involves the reaction of 3-fluoropropanol with dimethyl carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Chemischer Reaktionen
3-Fluoropropyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of fluorinated alcohols and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
3-Fluoropropyl methyl carbonate has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its unique properties make it a potential candidate for use in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and pharmaceutical formulations.
Wirkmechanismus
The mechanism by which 3-Fluoropropyl methyl carbonate exerts its effects is primarily related to its interaction with other chemical species. In lithium batteries, it acts as an electrolyte solvent, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity contribute to its effectiveness in this role. The molecular targets and pathways involved include the lithium-ion transport channels and the electrode-electrolyte interface .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropropyl methyl carbonate can be compared with other similar compounds such as:
3,3,3-Trifluoropropyl methyl carbonate: This compound has three fluorine atoms, leading to different physical and chemical properties.
2,2,3,3-Tetrafluoropropyl methyl carbonate: With four fluorine atoms, this compound exhibits higher dielectric constants and different reactivity.
2,2,3,3,3-Pentafluoropropyl methyl carbonate: This compound has five fluorine atoms and shows the highest oxidative decomposition potentials among the fluorinated derivatives. The uniqueness of this compound lies in its balance of fluorination, which provides optimal properties for specific applications, particularly in lithium batteries.
Eigenschaften
Molekularformel |
C5H9FO3 |
---|---|
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
3-fluoropropyl methyl carbonate |
InChI |
InChI=1S/C5H9FO3/c1-8-5(7)9-4-2-3-6/h2-4H2,1H3 |
InChI-Schlüssel |
HKJLJJFTDJTNFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.